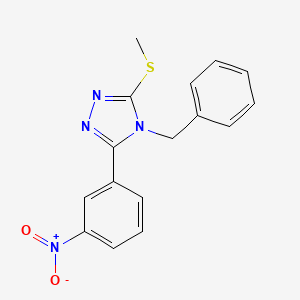![molecular formula C13H15NO2 B5777833 8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one, also known as ethyl 2,2-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylate, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one exhibits a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one in lab experiments is its relatively low toxicity. It has also been found to be stable under a range of conditions, making it a suitable compound for use in various assays. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Future Directions
There are several potential future directions for research on 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its use as a potential anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one involves the reaction of 8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one acetoacetate with 2,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one-1,3-butadiene in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions, including hydrogenation and cyclization, to yield the final compound.
Scientific Research Applications
Research on 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one has primarily focused on its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-ethoxy-1,3-dimethyl-2H-cyclohepta[c]pyrrol-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-11-7-5-6-10(15)12-8(2)14-9(3)13(11)12/h5-7,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSLFCBWJPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(NC(=C12)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)




![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)